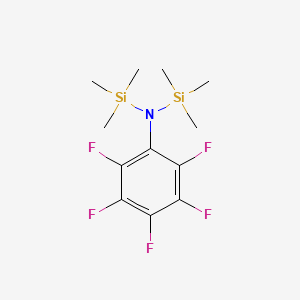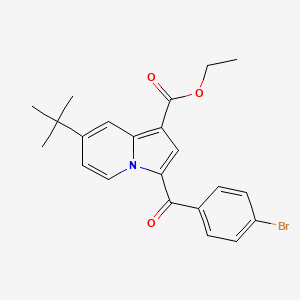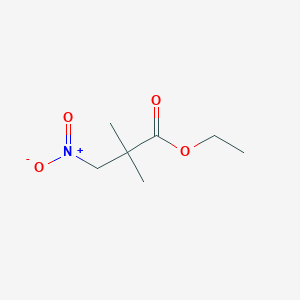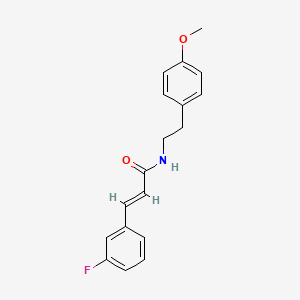![molecular formula C13H15F3N2 B11951571 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[3.3]heptane core. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. The presence of both benzyl and trifluoromethyl groups imparts unique chemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between an endocyclic alkene and an isocyanate.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, trifluoromethylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in medicinal chemistry.
Spiro[3.3]heptane: Mimics phenyl rings in drugs, used as a bioisostere.
Thietanes: Four-membered thiaheterocycles with applications in pharmaceuticals and organic synthesis.
Uniqueness
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of both benzyl and trifluoromethyl groups, which impart distinct chemical properties and enhance its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H15F3N2 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-benzyl-3-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)11-12(7-17-8-12)9-18(11)6-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
InChI Key |
AOEGRRBQCAPXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)

![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)



![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)

